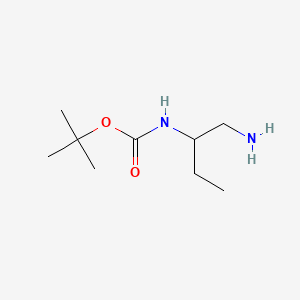

tert-Butyl (1-aminobutan-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-aminobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJCYTMWAXWVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732219-83-9 | |

| Record name | tert-butyl N-(1-aminobutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-tert-Butyl (1-aminobutan-2-yl)carbamate

Abstract

(S)-tert-Butyl (1-aminobutan-2-yl)carbamate is a pivotal chiral building block in modern medicinal chemistry and drug development. Its stereodefined vicinal diamine structure, with one amine strategically protected by a tert-butoxycarbonyl (Boc) group, makes it an invaluable synthon for constructing complex, biologically active molecules. This guide provides an in-depth exploration of a robust and field-proven synthetic pathway starting from the readily available chiral pool starting material, (S)-2-aminobutan-1-ol. We will delve into the strategic considerations behind each transformation, provide detailed experimental protocols, and discuss the mechanistic underpinnings that ensure high yield and enantiopurity. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive and practical understanding of this synthesis.

Introduction: The Significance of a Chiral Diamine Building Block

Chiral 1,2-diamines are privileged structural motifs found in a multitude of pharmaceutical agents and serve as highly effective ligands in asymmetric catalysis.[1] The specific molecule, (S)-tert-Butyl (1-aminobutan-2-yl)carbamate, offers two key advantages for synthetic chemists:

-

Pre-installed Stereocenter: The (S)-configuration at the C2 position provides a fixed stereochemical anchor, crucial for building enantiopure target molecules.

-

Orthogonal Protection: The primary amine at the C1 position remains free for subsequent reactions, while the secondary amine at the C2 position is masked with a Boc group. The Boc group is exceptionally stable under a wide range of reaction conditions (e.g., basic, hydrogenolytic, nucleophilic) but can be selectively removed under mild acidic conditions, allowing for predictable and controlled deprotection late in a synthetic sequence.[2]

This combination of features makes it a versatile intermediate for synthesizing compounds ranging from anti-epilepsy drugs to anti-tuberculosis agents.[3][4]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to (S)-tert-Butyl (1-aminobutan-2-yl)carbamate identifies the C-N bonds as key disconnections. The primary amine at C1 can be traced back to a stable precursor like an azide, which in turn can be installed via nucleophilic substitution of an activated alcohol. The core C4 chiral backbone can be sourced from an inexpensive, commercially available chiral starting material. (S)-2-aminobutan-1-ol emerges as an ideal candidate.

This analysis leads to a robust four-step forward synthesis:

-

Selective Protection: The more nucleophilic amino group of (S)-2-aminobutan-1-ol is selectively protected with a Boc group.

-

Hydroxyl Activation: The primary hydroxyl group is converted into a superior leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution.

-

Azide Substitution: The activated alcohol is displaced with an azide anion (N₃⁻) in a clean Sₙ2 reaction.

-

Azide Reduction: The terminal azide is reduced to the target primary amine.

This pathway is advantageous due to the reliability of each transformation, the commercial availability of the starting material, and the high stereochemical fidelity maintained throughout the sequence.

Caption: Overall synthetic pathway from (S)-2-aminobutan-1-ol.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of (S)-tert-Butyl (1-aminobutan-2-yl)carbamate.

Materials and Reagents Summary

| Step | Reagent | Molar Eq. | Purpose |

| 1 | (S)-2-Aminobutan-1-ol | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.05 | Protecting Agent | |

| Triethylamine (TEA) | 1.1 | Base | |

| Dichloromethane (DCM) | - | Solvent | |

| 2 | Methanesulfonyl chloride (MsCl) | 1.2 | Activating Agent |

| Triethylamine (TEA) | 1.5 | Base | |

| Dichloromethane (DCM) | - | Solvent | |

| 3 | Sodium Azide (NaN₃) | 3.0 | Nucleophile |

| N,N-Dimethylformamide (DMF) | - | Solvent | |

| 4 | Palladium on Carbon (Pd/C, 10 wt. %) | catalytic | Hydrogenation Catalyst |

| Hydrogen Gas (H₂) | excess | Reducing Agent | |

| Methanol (MeOH) | - | Solvent |

Experimental Procedures

Step 1: Synthesis of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate [5]

-

Rationale: The amino group is a stronger nucleophile than the hydroxyl group, allowing for its selective protection. Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂). Triethylamine is used to neutralize the acidic proton of the carbamic acid intermediate.

-

Protocol:

-

To a stirred solution of (S)-2-aminobutan-1-ol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in an ice-water bath (0 °C), add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is often of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.

-

Step 2: Synthesis of (S)-tert-butyl (1-(mesyloxy)butan-2-yl)carbamate

-

Rationale: The primary alcohol is a poor leaving group. Conversion to a mesylate transforms the hydroxyl into an excellent leaving group (-OMs), readily displaced by nucleophiles in the subsequent Sₙ2 reaction. The reaction is run at 0 °C to prevent side reactions.

-

Protocol:

-

Dissolve the crude (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.5 M) and cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) to the solution.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at 0 °C for 2-3 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is typically used immediately in the next step without further purification due to potential instability.

-

Step 3: Synthesis of (S)-tert-butyl (1-azidobutan-2-yl)carbamate

-

Rationale: Sodium azide is a potent nucleophile for displacing the mesylate. This Sₙ2 reaction proceeds cleanly, introducing the azide functionality that will become the primary amine. DMF is an excellent polar aprotic solvent for this type of reaction. An excess of sodium azide is used to drive the reaction to completion.

-

Protocol:

-

Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (approx. 0.4 M).

-

Add sodium azide (3.0 eq) to the solution. Caution: Sodium azide is highly toxic.

-

Heat the reaction mixture to 80 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts, wash extensively with water (to remove DMF) and then with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude azide can be purified by flash chromatography.

-

Step 4: Synthesis of (S)-tert-butyl (1-aminobutan-2-yl)carbamate

-

Rationale: Catalytic hydrogenation is a classic and highly effective method for reducing azides to primary amines. The reaction is clean, with nitrogen gas and the catalyst being the only byproducts, simplifying purification.

-

Protocol:

-

Dissolve the purified azide (1.0 eq) in methanol (approx. 0.2 M) in a flask suitable for hydrogenation.

-

Carefully add 10 wt. % palladium on carbon (typically 5-10 mol % Pd) under an inert atmosphere.

-

Seal the reaction vessel, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for lab scale) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry.

-

Concentrate the filtrate under reduced pressure to yield the final product, (S)-tert-butyl (1-aminobutan-2-yl)carbamate, which typically presents as a colorless oil or low-melting solid.

-

Alternative Synthetic Strategies

While the presented pathway is robust, other strategies exist and may be suitable depending on available starting materials and equipment.

-

Biocatalytic Approaches: Modern enzymatic methods offer green and highly selective alternatives. For instance, engineered (R)-selective transaminases or amine dehydrogenases could potentially be used to synthesize chiral amines from keto-precursors.[6][7] This approach avoids the use of hazardous reagents and can provide exceptionally high enantiomeric purity.

-

Starting from (S)-2-Aminobutyric Acid: This chiral amino acid can also serve as a starting point. The synthetic sequence would involve Boc protection of the amine, followed by either: a) Reduction of the carboxylic acid to a primary alcohol, converging on the same intermediate as Step 1 in our primary pathway. b) Conversion of the carboxylic acid to a primary amide, followed by a Hofmann rearrangement to yield the target diamine. This route is often lower yielding and less atom-economical.

Caption: General experimental workflow for each synthetic step.

Conclusion

The synthesis of (S)-tert-Butyl (1-aminobutan-2-yl)carbamate is a critical process for accessing a versatile chiral building block used extensively in pharmaceutical research. The four-step pathway detailed in this guide, beginning with (S)-2-aminobutan-1-ol, represents a reliable, scalable, and efficient method that leverages well-established, high-yielding chemical transformations. By understanding the rationale behind each step—from selective protection to stereochemically-controlled functional group interconversions—researchers can confidently and safely produce this valuable intermediate with high purity and enantiomeric integrity, paving the way for the discovery and development of next-generation therapeutics.

References

- Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol.Vertex AI Search.

- Chiral Butanediamine Derivatives: A Technical Guide to Asymmetric Synthesis and Pharmaceutical Applic

- Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.PMC - NIH.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.Frontiers.

- Chiral Amines in Asymmetric Synthesis.Sigma-Aldrich.

- Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.Microbial Cell Factories.

- Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv

- Boc-Protected Amino Groups.Organic Chemistry Portal.

- Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective synthesis of tert-Butyl (1-aminobutan-2-yl)carbamate

An In-Depth Technical Guide to the Enantioselective Synthesis of tert-Butyl (1-aminobutan-2-yl)carbamate

Executive Summary

Chiral 1,2-diamines are foundational building blocks in medicinal chemistry and asymmetric catalysis. Their stereochemically defined structures are crucial for molecular recognition in biological systems and for inducing chirality in chemical transformations. This guide provides an in-depth technical overview of robust and scalable methods for the enantioselective synthesis of this compound, a key intermediate featuring the valuable 1,2-diaminobutane scaffold. We will explore several strategic approaches, including catalytic asymmetric hydrogenation, synthesis from the chiral pool, and enzymatic resolution. The causality behind experimental choices, detailed step-by-step protocols for benchmark reactions, and comparative data are presented to empower researchers in the synthesis of this and related chiral diamines.

The Significance of Chiral 1,2-Diaminobutane Derivatives

The "Privileged Scaffold" in Medicinal Chemistry

The vicinal diamine motif is a "privileged scaffold," appearing frequently in a vast number of natural products and synthetic pharmaceuticals.[1] This structural unit is often critical for biological activity, participating in key hydrogen bonding and electrostatic interactions with protein targets such as enzymes and receptors. The precise spatial arrangement of the two amino groups is paramount; often only one enantiomer of a chiral diamine-containing drug is active, while the other may be inactive or even detrimental.

Role as Ligands and Auxiliaries in Asymmetric Catalysis

Beyond their direct biological roles, enantiomerically pure 1,2-diamines are extensively used as chiral ligands for transition metals and as organocatalysts in asymmetric synthesis.[1][2] Their C₂-symmetry and ability to form stable chelate complexes create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in reactions like asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation.[3]

The Target Molecule: Structure and Strategic Importance of the Boc Group

The target molecule, this compound, possesses a mono-protected 1,2-diaminobutane core. The tert-butoxycarbonyl (Boc) group serves two critical functions:

-

Differentiation: It selectively masks one amine, allowing for orthogonal functionalization of the free primary amine.

-

Stability and Solubility: The Boc group enhances stability and often improves solubility in organic solvents, simplifying handling and purification. It can be removed under mild acidic conditions, which are compatible with many other functional groups.[4]

Strategic Approaches to Enantioselective Synthesis

A successful enantioselective synthesis requires precise control over the formation of the stereocenter at the C2 position. Several strategies can be envisioned, primarily focusing on the asymmetric formation of either the C2-N or a C-C bond, or the resolution of a racemic mixture.

Diagram: Key Methodologies Overview This workflow outlines the principal strategies for achieving the enantiomerically pure target molecule.

Caption: Overview of primary synthetic strategies.

Catalytic Asymmetric Hydrogenation: A Direct and Efficient Route

Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating chiral centers.[5] The strategy typically involves the hydrogenation of a prochiral enamide or the reduction of a prochiral β-amino ketone.

Principle: Rhodium-Catalyzed Hydrogenation of Enamides

The asymmetric hydrogenation of enamides provides a direct route to chiral amines.[3][5] A key precursor for our target could be a suitably N-protected 2-amino-1-butene derivative. A chiral rhodium-phosphine complex is often the catalyst of choice. The chiral ligand, such as a derivative of BINAP or SDP, forms a complex with rhodium, which then coordinates to the double bond of the enamide substrate. Hydrogen adds from a specific face of the double bond, dictated by the steric and electronic environment of the chiral ligand, thereby setting the stereocenter.

Data Summary: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

| Catalyst System | Substrate Type | Solvent | Pressure (bar) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ / MonoPhos | N-acetyl-α-arylenamides | EtOAc or CH₂Cl₂ | 15 | up to 94 | [5] |

| [Rh(COD)₂]BF₄ / (R)-SDP | (Z)-β-branched enamides | Toluene | 10 | 88 - 96 | [3] |

This table summarizes representative results for related substrate classes, demonstrating the high enantioselectivities achievable with this methodology.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a classic and highly effective technique that leverages the exquisite stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[6] This method is particularly useful when a racemic precursor is inexpensive and readily available.

The Principle of Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the synthesis of chiral diamines, a lipase can be used to selectively acylate one enantiomer of a racemic diamine, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched amine. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[6]

Diagram: Principle of Enzymatic Kinetic Resolution

Caption: Selective acylation of one enantiomer by a lipase.

Detailed Experimental Protocols

The following protocols are based on established and reliable methodologies found in the chemical literature. They represent practical approaches to obtaining the target compound.

Method A: Asymmetric Hydrogenation of a β-Amino Ketone Precursor

This approach involves the enantioselective reduction of an N-Boc-protected β-amino ketone. The resulting chiral amino alcohol can then be converted to the target diamine. Iridium or Ruthenium catalysts with chiral diamine/diphosphine ligands are highly effective for this transformation.[7][8]

Step 1: Synthesis of tert-Butyl (1-oxo-butan-2-yl)carbamate (Precursor) This precursor can be synthesized from L-α-aminobutyric acid via standard peptide coupling and oxidation protocols.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation [7]

-

To an argon-flushed autoclave, add the catalyst precursor [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (e.g., (R,S,R)-L6, 0.105 mol%).

-

Add anhydrous, degassed toluene (2.0 mL) and stir for 10 minutes.

-

Add the substrate, tert-butyl (1-oxobutan-2-yl)carbamate (0.4 mmol, 1.0 equiv), and a base such as NaOtBu (5 mol%).

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 30 bar H₂.

-

Stir the reaction at room temperature (25-30 °C) for 12-24 hours, monitoring by TLC or LC-MS for completion.

-

Upon completion, carefully vent the autoclave and concentrate the reaction mixture in vacuo.

-

Purify the resulting chiral amino alcohol, tert-butyl (1-hydroxybutan-2-yl)carbamate, by flash column chromatography.

Step 3: Conversion of Hydroxyl to Amine The purified amino alcohol is then converted to the diamine via a two-step process: mesylation or tosylation of the primary alcohol followed by displacement with an amino group equivalent (e.g., sodium azide followed by reduction).

Method B: Selective Mono-Boc Protection of (R/S)-1,2-Diaminobutane[9][10][11]

This protocol is ideal if an enantiomerically pure 1,2-diaminobutane is available, perhaps from an enzymatic resolution or a chiral pool synthesis. The method relies on the selective protection of one amine in a "one-pot" procedure.

-

Dissolve the enantiopure 1,2-diaminobutane (1.0 equiv) in anhydrous methanol (approx. 0.5 M) in a round-bottomed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (Me₃SiCl) (1.0 equiv) dropwise. This generates one equivalent of HCl in situ, protonating one of the amino groups.[9] Stir the mixture for 30 minutes at 0 °C. A white precipitate of the mono-hydrochloride salt may form.

-

Allow the mixture to warm to room temperature. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) in methanol.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any di-Boc-protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).

-

Extract the aqueous layer multiple times with dichloromethane (CH₂Cl₂).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.

Characterization and Quality Control

-

Structural Verification: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Determination of Enantiomeric Excess (ee): The enantiopurity of the product is a critical parameter. It is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase column. Comparison with a racemic standard is necessary for peak identification.

Conclusion

The enantioselective synthesis of this compound is a critical process for accessing a valuable chiral building block for drug discovery and development. This guide has detailed several robust strategies, with a focus on catalytic asymmetric hydrogenation and the selective mono-protection of diamines. The choice of method depends on factors such as the availability of starting materials, scalability requirements, and the desired level of enantiopurity. The protocols and principles outlined herein provide a solid foundation for researchers to successfully synthesize this and other related chiral 1,2-diamine derivatives with high fidelity and control.

References

- van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2000). Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis.

-

Gong, L., Chen, G., & Zhang, X. (2006). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (11), 1184-1186. [Link]

-

Reddy, K. L., et al. (2007). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 51(4), 232-236. [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

-

Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085. [Link]

-

Wang, D., et al. (2019). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. ResearchGate. [Link]

-

Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

-

Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

-

Pagar, V. V., et al. (2019). A facile and regioselective multicomponent synthesis of chiral aryl-1,2-mercaptoamines in water followed by monoamine oxidase (MAO-N) enzymatic resolution. Organic & Biomolecular Chemistry, 17(40), 8982-8986. [Link]

-

Cushman, M., et al. (2011). Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell Cultures. ResearchGate. [Link]

-

Trost, B. M., & Stambuli, J. P. (2003). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]

-

Waser, M., & Herchl, R. (2011). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 2(5), 869-873. [Link]

-

Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 165-179. [Link]

-

Pagar, V. V., et al. (2019). A facile and regioselective multicomponent synthesis of chiral aryl-1,2-mercaptoamines in water followed by monoamine oxidase (MAO-N) enzymatic resolution. ResearchGate. [Link]

-

Rowles, I., & Grogan, G. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

-

Benaglia, M. (2018). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Thieme Chemistry. [Link]

-

Trocha, A., Piotrowska, D. G., & Głowacka, I. E. (2017). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 22(12), 2185. [Link]

-

Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

-

Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 14(15), 3842-3845. [Link]

-

van der Heijden, T., et al. (2022). Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation Catalysis. ResearchGate. [Link]

-

Ghosh, A. K., et al. (2011). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. Organic Letters, 13(18), 4850-4853. [Link]

-

Ye, J., et al. (2023). Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. ResearchGate. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

Xu, G., et al. (2007). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. [Link]

-

ChemBK. N-boc-1,4-diaminobutane. ChemBK. [Link]

-

Wills, M., et al. (2002). Asymmetric transfer hydrogenation of α-acylamino substrates using (1R,2S)-1. ResearchGate. [Link]

Sources

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 2. Catalytic asymmetric synthesis of 1,2-diamines. | Semantic Scholar [semanticscholar.org]

- 3. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

An In-Depth Technical Guide to tert-Butyl (1-aminobutan-2-yl)carbamate: A Chiral Building Block for Drug Discovery

Introduction: The Strategic Importance of Chiral Diamines in Medicinal Chemistry

In the landscape of modern drug discovery, the precise arrangement of atoms within a molecule is paramount to its biological activity. Chiral diamines, such as tert-Butyl (1-aminobutan-2-yl)carbamate, represent a critical class of building blocks that offer medicinal chemists the stereochemical control necessary to design and synthesize novel therapeutics with enhanced potency and selectivity. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the two amino functionalities allows for sequential and site-selective chemical modifications. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a butane backbone with an amino group at the first carbon and a Boc-protected amino group at the second carbon. This arrangement creates a chiral center at the C-2 position, leading to the existence of (R) and (S) enantiomers.

Chemical Structure:

-

IUPAC Name: tert-butyl N-(1-aminobutan-2-yl)carbamate

-

Molecular Formula: C₉H₂₀N₂O₂[1]

-

Molecular Weight: 188.27 g/mol

Stereoisomers:

-

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate: CAS Number: 956125-05-6[2]

The physicochemical properties of this compound are influenced by the presence of both a free primary amine and the bulky, lipophilic Boc-protecting group. While specific experimental data for this exact molecule is not widely published, properties can be inferred from similar N-Boc protected diamines.

| Property | Predicted/Inferred Value |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | Not available; likely high due to hydrogen bonding |

| Melting Point | Not available |

| Solubility | Soluble in a range of organic solvents (e.g., DCM, MeOH, DMSO) |

| pKa (of primary amine) | ~10-11 (typical for primary alkyl amines) |

Synthesis and Purification: A Protocol for Selective Protection

The synthesis of this compound relies on the selective mono-N-Boc protection of 1,2-diaminobutane. The key to achieving high yields of the desired mono-protected product lies in controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), relative to the diamine. Utilizing an excess of the diamine favors the formation of the mono-Boc adduct over the di-Boc protected species.

Experimental Protocol: Mono-Boc Protection of 1,2-Diaminobutane

This protocol is a representative procedure adapted from established methods for the selective protection of diamines.[3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diaminobutane (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Boc Anhydride

-

Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in a minimal amount of the same solvent.

-

Add the Boc₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring. The slow addition is crucial to minimize the formation of the di-protected byproduct.

Step 3: Reaction Monitoring and Workup

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess diamine.

Step 4: Purification

-

The resulting residue can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine on the silica), is typically effective in separating the mono-Boc product from any unreacted diamine and the di-Boc byproduct.

Causality Behind Experimental Choices:

-

Excess Diamine: Using a large excess of the diamine statistically favors the reaction of one molecule of Boc₂O with one molecule of the diamine, thus maximizing the yield of the mono-protected product.

-

Slow Addition at Low Temperature: This minimizes localized high concentrations of Boc₂O, which could lead to double protection of the diamine. The lower temperature also helps to control the exothermicity of the reaction.

-

Basic Workup/Chromatography Additive: The addition of a base like triethylamine during chromatography neutralizes the acidic silica gel surface, preventing the protonation of the amine product and improving the separation.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the butane backbone would appear as multiplets, with their chemical shifts and coupling patterns dependent on the stereochemistry and the solvent used. The protons of the primary amine would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 156 ppm. The four carbons of the butane backbone would appear in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine and the carbamate group in the region of 3300-3400 cm⁻¹. A strong C=O stretching band for the carbamate carbonyl would be prominent around 1680-1700 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 189.16. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene.

Applications in Drug Development: A Versatile Chiral Scaffold

The utility of this compound in drug development stems from its bifunctional nature and the stereochemical information it imparts. The free primary amine serves as a nucleophilic handle for the introduction of various pharmacophoric elements, while the Boc-protected amine can be deprotected under acidic conditions to reveal a second reactive site for further elaboration.[7]

This building block is particularly valuable in the synthesis of:

-

Enzyme Inhibitors: The diamine scaffold can be used to mimic peptide backbones and interact with the active sites of enzymes such as proteases and kinases. For instance, similar chiral diamines are incorporated into inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies.[8]

-

Antiviral Agents: The synthesis of various antiviral compounds, including those targeting HIV and influenza, often involves the use of chiral amine building blocks to create molecules that can effectively bind to viral proteins.[9]

-

Anticancer Agents: The development of novel anticancer therapeutics frequently utilizes chiral amines to construct molecules that can selectively target cancer cells or inhibit pathways crucial for tumor growth.[10]

The general workflow for utilizing this building block in a synthetic campaign is outlined below.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the handling procedures for similar N-Boc protected diamines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

This compound is a valuable chiral building block for medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter and differentially protected amino groups, provide chemists with a powerful tool for the synthesis of complex and biologically active molecules. The synthetic protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this versatile compound in their drug development endeavors.

References

-

PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). tert-butyl carbamate. Retrieved from [Link]

-

LookChem. (n.d.). (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. Retrieved from [Link]

- Kocienski, P. J., & Kocienski, P. (2002). Protecting Groups. Georg Thieme Verlag.

-

PubChem. (n.d.). tert-butyl N-(1-amino-4-oxobutan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

-

Supporting Information. (n.d.). [No Title Found]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2017, August 28). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl (2-((3-oxobutyl)amino)ethyl)carbamate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl(S)-(3-oxobutan-2-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis of chiral 1,2,4-triaminobutanes. Retrieved from [Link]

-

NIH. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(3-aminobutan-2-yl)carbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(1-oxobutan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

NIH. (n.d.). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

-

NIH. (n.d.). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. PubChemLite - Tert-butyl n-(3-aminobutan-2-yl)carbamate (C9H20N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 956125-05-6|(R)-tert-Butyl (1-aminobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic data (NMR, IR, MS) for tert-Butyl (1-aminobutan-2-yl)carbamate

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (1-aminobutan-2-yl)carbamate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, the precise structural verification of intermediates is paramount. This compound is a key building block, frequently utilized in the construction of more complex molecules due to its dual functionality: a primary amine available for further reaction and a secondary amine protected by the versatile tert-butyloxycarbonyl (Boc) group. The Boc group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions[1].

This guide provides an in-depth analysis of the essential spectroscopic techniques required to unambiguously confirm the identity and purity of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific principles and experimental considerations essential for researchers, scientists, and drug development professionals. The protocols and interpretations described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key features that give rise to a distinct spectroscopic fingerprint:

-

A chiral center at the second carbon (C2) of the butane chain.

-

A primary amine (-NH2) at one end.

-

A Boc-protected secondary amine (-NH-Boc) .

-

An ethyl group (-CH2CH3) extending from the chiral center.

-

A tert-butyl group (-(CH3)3) , which provides a highly characteristic NMR signal.

These features will be systematically explored using NMR, IR, and MS to provide a cohesive and definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the connectivity and spatial relationships of atoms.

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides critical information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The large, sharp singlet of the tert-butyl group integrating to 9 protons is often the first, unmistakable landmark in the spectrum[2]. ¹³C NMR complements this by confirming the number of unique carbon environments, including the quaternary carbon of the Boc group and the carbonyl carbon of the carbamate.

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable protons like those on the amines.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Interpretation and Tabulation

The following tables summarize the expected chemical shifts (δ) for this compound. These predictions are based on established chemical shift ranges for analogous functional groups.[1][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~0.9 | Triplet (t) | 3H | -CH₂CH₃ |

| H-b | ~1.45 | Singlet (s) | 9H | -OC(CH₃ )₃ |

| H-c | ~1.5 | Multiplet (m) | 2H | -CH₂ CH₃ |

| H-d | ~1.7 (broad) | Singlet (br s) | 2H | -NH₂ |

| H-e | ~2.7 | Multiplet (m) | 2H | -CH₂ NH₂ |

| H-f | ~3.4 | Multiplet (m) | 1H | -CH (NHBoc)- |

| H-g | ~5.0 (broad) | Singlet (br s) | 1H | -NH -Boc |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon (Label) | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~10 | -CH₂C H₃ |

| C-2 | ~26 | -C H₂CH₃ |

| C-3 | ~28.4 | -OC(C H₃)₃ |

| C-4 | ~42 | -C H₂NH₂ |

| C-5 | ~55 | -C H(NHBoc)- |

| C-6 | ~79 | -OC (CH₃)₃ |

| C-7 | ~156 | -NHC (=O)O- |

Visualization: NMR Structural Assignments

The following diagram illustrates the unique proton and carbon environments within the molecule.

Caption: Molecular structure with labels corresponding to NMR data tables.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Diagnostic Power of IR

For this compound, the IR spectrum provides several key diagnostic peaks. The presence of two distinct N-H stretching bands—one for the primary amine and one for the secondary amide—is highly informative. Crucially, the strong C=O stretch of the carbamate group around 1680-1700 cm⁻¹ is a definitive indicator of the Boc protecting group's presence.[4] The absence of a strong, broad O-H stretch (above 3200 cm⁻¹) confirms the compound is not an alcohol, which is a potential impurity.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Background Scan : Before analyzing the sample, run a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition : Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

Data Interpretation and Tabulation

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H Stretch | Primary Amine (-NH₂) |

| ~3300 | N-H Stretch | Secondary Amine (-NH-Boc) |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl group) |

| ~1700 | C=O Stretch | Carbamate (-O-C=O) |

| ~1640 | N-H Bend | Primary Amine (-NH₂) |

| ~1520 | N-H Bend / C-N Stretch | Secondary Amide ("Amide II") |

| ~1160 | C-O Stretch | Carbamate (O-C(O)) |

Visualization: IR Spectroscopy Workflow

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. By ionizing the molecule and separating the resulting ions by their mass-to-charge ratio (m/z), we can confirm the molecular formula and deduce aspects of the structure.

Expertise & Experience: Decoding Fragmentation Pathways

The mass spectrum of this compound is expected to show a clear molecular ion (or more commonly, a protonated molecule [M+H]⁺ in electrospray ionization). The fragmentation is dominated by two key processes:

-

Loss of Boc Group Components : The tert-butyl group is prone to fragmentation, leading to the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).[5]

-

Alpha Cleavage : Cleavage of the C-C bond adjacent (alpha) to an amine is a classic fragmentation pathway for amines.[6] For this molecule, cleavage between C1 and C2 would be a primary fragmentation event, helping to confirm the location of the primary amine.

Experimental Protocol: Acquiring a Mass Spectrum

-

Ionization Method : Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will typically yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that will induce more extensive fragmentation.

-

Sample Introduction : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.

Data Interpretation and Tabulation

The molecular weight of C₉H₂₀N₂O₂ is 188.27 g/mol .

Table 4: Predicted Mass Spectrometry Data (ESI, Positive Mode)

| m/z Value | Ion | Description |

| 189.16 | [M+H]⁺ | Protonated Molecular Ion |

| 133.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 117.12 | [M+H - C₄H₈ - NH₂]⁺ | Subsequent loss of amine |

| 88.09 | [C₄H₁₀N₂]⁺ | Result of cleavage at the carbamate C-O bond |

| 73.09 | [C₂H₅CHNH₂]⁺ | Fragment from alpha cleavage |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Visualization: Major Fragmentation Pathways

Caption: Key fragmentation pathways for this compound.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, highlighted by the characteristic signals of the tert-butyl and ethyl groups. Infrared spectroscopy offers rapid confirmation of essential functional groups, most notably the primary amine and the carbamate C=O and N-H moieties. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including alpha cleavage and losses associated with the Boc protecting group, that are consistent with the proposed structure. Together, these techniques provide a robust and definitive analytical package for researchers engaged in synthesis and drug development.

References

- Supporting Information for relevant publications detailing NMR of Boc-protected amines. (Simulated reference, as direct data was unavailable in initial searches).

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. [Link]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed. Wiley: New York, 1999. [Link]

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate in NIST Chemistry WebBook. [Link][7][8]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link][2]

-

Lee, J., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society, 2017. (Representing general protocols found in sources like[5]). [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link][6]

-

Ha, H.J., et al. "A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines." Synthetic Communications, 2007. [Link][9]

Sources

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. acdlabs.com [acdlabs.com]

- 3. rsc.org [rsc.org]

- 4. ijcr.info [ijcr.info]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tert-Butyl carbamate [webbook.nist.gov]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. bioorg.org [bioorg.org]

An In-depth Technical Guide to tert-Butyl (1-aminobutan-2-yl)carbamate: A Versatile Diamine Building Block

Executive Summary: tert-Butyl (1-aminobutan-2-yl)carbamate is a chiral, bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, which features a primary amine and a sterically hindered secondary amine protected by a tert-butyloxycarbonyl (Boc) group, makes it an invaluable building block for the synthesis of complex molecular architectures. The orthogonal nature of the free and protected amino groups allows for sequential, controlled chemical modifications. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthesis protocol, characterization data, and its applications as a strategic component in the design of novel therapeutics.

Physicochemical and Structural Properties

This compound is a chiral diamine derivative. The Boc protecting group provides solubility in a wide range of organic solvents and allows for selective deprotection under mild acidic conditions, a cornerstone of modern synthetic strategy.

Table 1: Core Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl N-(1-aminobutan-2-yl)carbamate | IUPAC Nomenclature |

| Synonyms | N-Boc-1,2-diaminobutane | Common Abbreviation |

| Molecular Formula | C₉H₂₀N₂O₂ | Elemental Calculation |

| Molecular Weight | 188.27 g/mol | Calculated[1] |

| CAS Number | Not assigned for racemate. | N/A |

| (S)-enantiomer: Not assigned | ||

| (R)-enantiomer: Not assigned | ||

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical Observation |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Laboratory Data |

Synthesis and Purification Protocol

The synthesis of this compound from its parent, 1,2-diaminobutane, presents a significant regioselectivity challenge: the preferential protection of the more sterically hindered and less nucleophilic secondary amine over the primary amine. A robust method to achieve this involves the transient protonation of the more basic primary amine, directing the bulky di-tert-butyl dicarbonate (Boc₂O) to react with the available secondary amine. This approach is a cornerstone for the selective mono-protection of asymmetric diamines.[2][3][4][5][6]

Causality in Experimental Design

The choice of a proton source is critical. Generating exactly one equivalent of HCl in situ from a reagent like trimethylsilyl chloride (Me₃SiCl) in anhydrous methanol is a precise and controllable method.[3][4] The more basic primary amine (pKa ≈ 10.8) is selectively protonated over the secondary amine (pKa ≈ 11.1, but more sterically hindered), leaving the secondary amine as the more available nucleophile to attack the Boc₂O. This strategy avoids the statistical mixture of unprotected, mono-protected, and di-protected products that often results from simpler methods.[7]

Detailed Synthesis Methodology

Objective: To synthesize this compound via regioselective mono-Boc protection of 1,2-diaminobutane.

Materials:

-

1,2-Diaminobutane

-

Anhydrous Methanol (MeOH)

-

Trimethylsilyl chloride (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH), 2N solution

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Ethyl Acetate/Hexanes (chromatography eluents)

Procedure:

-

Preparation of Free Base: If starting from a salt (e.g., dihydrochloride), neutralize 1,2-diaminobutane with a strong base (e.g., 4N NaOH) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

-

Selective Protonation: Dissolve 1.0 equivalent of 1,2-diaminobutane in anhydrous methanol and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen).

-

To this stirred solution, add 1.0 equivalent of trimethylsilyl chloride (Me₃SiCl) dropwise. The in situ generation of HCl will selectively protonate the primary amine.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.[2][3]

-

Boc Protection: Add a solution of 1.05 equivalents of di-tert-butyl dicarbonate (Boc₂O) in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add 2N NaOH solution to the residue to deprotonate the ammonium salt and adjust the pH to >12.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to isolate the desired product from any unreacted starting material and di-protected by-product.

Synthesis Workflow Diagram

Caption: Workflow for the regioselective synthesis of this compound.

Spectroscopic Characterization (Self-Validation)

Confirmation of the product's identity and purity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary validation techniques.

-

¹H NMR Spectroscopy: The most definitive signal for successful Boc protection is a large, sharp singlet integrating to 9 protons for the tert-butyl group, typically appearing in the upfield region around δ 1.4-1.5 ppm.[8][9] The protons on the carbons adjacent to the nitrogen atoms will also show characteristic shifts. The -CH₂-NH₂ protons would appear as a multiplet, while the -CH(NHBoc)- proton would be a distinct multiplet further downfield. The N-H proton of the carbamate appears as a broad singlet.[8]

-

¹³C NMR Spectroscopy: Key signals include the quaternary carbon (δ ≈ 80 ppm) and the carbonyl carbon (δ ≈ 156 ppm) of the Boc group.[9][10] The four distinct carbons of the butane backbone will also be present.

-

Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 189.28, confirming the molecular weight.

Applications in Drug Discovery and Development

Bifunctional building blocks like this compound are foundational in modern drug discovery.[11][12][13][14][15] Their utility stems from the ability to act as versatile linkers or scaffolds, enabling the systematic construction of complex molecules and libraries for screening.

-

Scaffold for Combinatorial Chemistry: The free primary amine serves as a reactive handle for derivatization (e.g., acylation, alkylation, sulfonylation), while the Boc-protected amine remains inert. After the first modification, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid in DCM) to reveal a new reactive site for further elaboration. This sequential functionalization is ideal for building libraries of related compounds to explore structure-activity relationships (SAR).

-

Peptidomimetics and Linkers: The 1,2-diamine motif is a common structural element in biologically active molecules and can be used to mimic peptide backbones or to link two distinct pharmacophores.[12] By connecting a targeting moiety to a therapeutic payload, this compound can function as a linker in the development of targeted drug delivery systems. Conformationally restricted diamines are particularly valuable as they reduce the entropic penalty of binding to a biological target, potentially increasing potency.[11]

Role as a Molecular Linker Diagram

Caption: Conceptual workflow illustrating the use of the title compound as a linker in drug design.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites, governed by the reliable chemistry of the Boc protecting group, provide a robust platform for the rational design and synthesis of novel, complex, and potentially therapeutic molecules. The synthetic and characterization protocols detailed herein offer a validated framework for its effective use in research and development settings, empowering the discovery of the next generation of pharmaceuticals.

References

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. PubChem Compound Database. Available from: [Link]

-

LookChem. (n.d.). (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. LookChem. Available from: [Link]

-

Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Available from: [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl ((2S,3S)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate. Pharmaffiliates. Available from: [Link]

-

Valdés-García, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available from: [Link]

-

Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available from: [Link]

-

Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Available from: [Link]

-

Chowdari, N. S., et al. (2004). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters, ACS Publications. Available from: [Link]

-

MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. Available from: [Link]

-

Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. Available from: [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes. ResearchGate. Available from: [Link]

-

PMC. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PubMed Central. Available from: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

ResearchGate. (2025). Regio‐ and Enantioselective Synthesis of 1,2‐Diamines by Formal Hydroamination of Enamines. ResearchGate. Available from: [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl (2-((3-oxobutyl)amino)ethyl)carbamate. Pharmaffiliates. Available from: [Link]

-

ResearchGate. (2025). Selective Mono‐BOC Protection of Diamines. ResearchGate. Available from: [Link]

Sources

- 1. tert-butyl (1-amino-2-methylpropan-2-yl)carbamate - CAS:320581-09-7 - Abovchem [abovchem.com]

- 2. researchgate.net [researchgate.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. redalyc.org [redalyc.org]

- 5. bioorg.org [bioorg.org]

- 6. researchgate.net [researchgate.net]

- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]

- 13. mdpi.com [mdpi.com]

- 14. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news.umich.edu [news.umich.edu]

Solubility and stability of tert-Butyl (1-aminobutan-2-yl)carbamate in different solvents

An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl (1-aminobutan-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, a key building block in modern synthetic chemistry and drug development. Recognizing the limited availability of specific quantitative data in the public domain for this exact molecule, this document synthesizes established principles of carbamate chemistry with detailed, field-proven experimental protocols. Researchers, scientists, and drug development professionals will find actionable methodologies for determining solubility and stability, enabling informed decisions in process development, formulation, and analytical science. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Role of this compound in Synthesis

This compound belongs to a class of compounds that are instrumental in peptide synthesis and the construction of complex molecular architectures. The strategic placement of a primary amine and a Boc-protected secondary amine allows for orthogonal derivatization, making it a valuable intermediate. An understanding of its solubility is paramount for optimizing reaction conditions and purification strategies, while a thorough grasp of its stability profile is essential for ensuring its integrity during storage and handling, as well as for predicting potential degradation pathways that could impact the purity of subsequent synthetic steps.

The core of this molecule's chemical behavior lies in the tert-butoxycarbonyl (Boc) protecting group. This group is renowned for its stability under a range of conditions, yet its selective lability under acidic conditions is the cornerstone of its utility. This guide will delve into the practical implications of this characteristic.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a synthetic intermediate like this compound dictates the choice of solvents for reactions, purifications, and formulation. The presence of both a polar primary amine and the more lipophilic Boc-protected amine suggests a nuanced solubility profile.

Qualitative Solubility Insights

Based on its structure, this compound is anticipated to be soluble in a range of polar organic solvents.[1][2] The ability of the amine and carbamate moieties to participate in hydrogen bonding contributes to this characteristic.[1]

Expected Solubility Trends:

-

High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and polar protic solvents like methanol and ethanol.

-

Moderate Solubility: Chlorinated solvents like dichloromethane and chloroform.[3]

-

Low to Sparingly Soluble: Non-polar solvents such as hexanes and petroleum ether, and water.[3]

Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative estimates, the thermodynamic solubility must be determined experimentally. The shake-flask method is the gold-standard for this purpose, providing precise and reproducible data.[1]

Experimental Protocol: Thermodynamic Solubility Determination [1]

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. Ensure a visible amount of undissolved solid remains to confirm saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or rotator (e.g., at 25°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe equipped with a fine filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration of the compound by comparing its response to a pre-constructed standard curve of known concentrations.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Table 1: Template for Recording Experimentally Determined Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Water | 10.2 | 25 | To be determined | To be determined | Expected to be low |

| Methanol | 5.1 | 25 | To be determined | To be determined | |

| Ethanol | 4.3 | 25 | To be determined | To be determined | |

| Acetonitrile | 5.8 | 25 | To be determined | To be determined | |

| Dichloromethane | 3.1 | 25 | To be determined | To be determined | |

| Dimethyl Sulfoxide | 7.2 | 25 | To be determined | To be determined | |

| Hexane | 0.1 | 25 | To be determined | To be determined | Expected to be poor |

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is intrinsically linked to the integrity of the Boc protecting group, which is known for its sensitivity to acidic conditions.[1] Forced degradation studies are essential to identify potential degradation products and establish appropriate storage and handling conditions.

Summary of Expected Stability Characteristics

| Condition | Stability | Primary Degradation Pathway |

| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions.[1] Prolonged exposure to even mild acids should be avoided.[1] This acid-catalyzed hydrolysis of the carbamate yields the free diamine, isobutylene, and carbon dioxide. |

| Neutral pH | Generally Stable | Minimal degradation is expected under neutral conditions. |

| Basic pH | Generally Stable | The Boc group is known to be stable towards most basic conditions.[1] |